molecular formula C7H4ClF3 B13701416 2-Chloro-1-(difluoromethyl)-3-fluorobenzene

2-Chloro-1-(difluoromethyl)-3-fluorobenzene

Cat. No.: B13701416
M. Wt: 180.55 g/mol
InChI Key: HRCGGJPXNQMNPQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethyl)-3-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For example, the reaction of 3-fluorotoluene with chlorine and difluoromethylating agents under controlled conditions can yield the desired product. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product. The use of environmentally friendly reagents and solvents is also a consideration in modern industrial production methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethyl)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

2-Chloro-1-(difluoromethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrophobic interactions, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
  • 1-(Difluoromethyl)-3-(trifluoromethyl)benzene
  • 2-Chloro-5-(trifluoromethyl)benzenesulfonamide

Uniqueness

2-Chloro-1-(difluoromethyl)-3-fluorobenzene is unique due to its specific arrangement of chlorine, fluorine, and difluoromethyl groups on the benzene ring This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-chloro-1-(difluoromethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCGGJPXNQMNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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